molecular formula C12H10BrN3O3 B13553791 3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

Cat. No.: B13553791
M. Wt: 324.13 g/mol
InChI Key: HDCFGKAJVDVLCR-UHFFFAOYSA-N
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Description

3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula C12H10BrN3O3. This compound is notable for its unique structure, which includes a brominated pyrrolopyridine core fused with a piperidine-2,6-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the formation of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with an acylating agent under acidic conditions.

    Bromination: The next step involves the bromination of the pyrrolopyridine core. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the Piperidine-2,6-dione Moiety: The final step involves the formation of the piperidine-2,6-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can yield alcohols .

Scientific Research Applications

3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can be used as a tool compound to investigate the mechanisms of action of related compounds.

    Chemical Biology: The compound is used in chemical biology to study its interactions with biomolecules such as proteins and nucleic acids. This can provide insights into its potential as a drug candidate.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels. Its brominated pyrrolopyridine core allows it to bind to these targets with high affinity.

    Pathways Involved: The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione is unique due to its specific combination of a brominated pyrrolopyridine core and a piperidine-2,6-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10BrN3O3

Molecular Weight

324.13 g/mol

IUPAC Name

3-(3-bromo-7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10BrN3O3/c13-7-3-6-5-16(12(19)10(6)14-4-7)8-1-2-9(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)

InChI Key

HDCFGKAJVDVLCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)N=CC(=C3)Br

Origin of Product

United States

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